molecular formula C12H11Br B8185278 7-(Bromomethyl)-1-methylnaphthalene

7-(Bromomethyl)-1-methylnaphthalene

Cat. No.: B8185278
M. Wt: 235.12 g/mol
InChI Key: XLPQSFLXUHXBJI-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-1-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromomethyl group at the 7th position and a methyl group at the 1st position of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as recrystallization and column chromatography ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-1-methylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include azido, thioether, and ether derivatives of 1-methylnaphthalene.

    Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.

    Reduction Reactions: The primary product is 1-methylnaphthalene.

Scientific Research Applications

7-(Bromomethyl)-1-methylnaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various complex organic molecules.

    Pharmaceuticals: The compound is used in the development of novel drugs and therapeutic agents.

    Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-1-methylnaphthalene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromomethyl-2-methylnaphthalene
  • 2-Bromomethyl-1-methylnaphthalene
  • 7-Bromomethyl-2-methylnaphthalene

Comparison

Compared to other bromomethyl-naphthalene derivatives, 7-(Bromomethyl)-1-methylnaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromomethyl group at the 7th position allows for selective reactions that are not possible with other isomers. This uniqueness makes it a valuable compound in synthetic chemistry and material science.

Properties

IUPAC Name

7-(bromomethyl)-1-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQSFLXUHXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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